molecular formula C12H16N2O2 B14905654 (4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

Cat. No.: B14905654
M. Wt: 220.27 g/mol
InChI Key: IOSPRZGDWHZGHK-JMCQJSRRSA-N
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Description

Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable hydrazone precursor under high-temperature conditions. For instance, a hydrazone solution in Dowtherm A can be heated above 160°C to induce cyclization, followed by recrystallization from dimethylformamide (DMF) to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets. The indazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is unique due to its fused cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indazole derivatives and contributes to its potential as a versatile compound in research and industry.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl (4aS,5aR)-5a-methyl-4,4a,5,6-tetrahydro-1H-cyclopropa[f]indazole-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-11(15)10-8-4-7-5-12(7,2)6-9(8)13-14-10/h7H,3-6H2,1-2H3,(H,13,14)/t7-,12-/m1/s1

InChI Key

IOSPRZGDWHZGHK-JMCQJSRRSA-N

Isomeric SMILES

CCOC(=O)C1=NNC2=C1C[C@@H]3C[C@@]3(C2)C

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3CC3(C2)C

Origin of Product

United States

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